tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate typically involves the reaction of 2,6-dibromopyridine with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and a base like potassium carbonate or sodium hydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the pyridine ring .
Scientific Research Applications
tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: Similar structure but with only one bromine atom.
tert-Butyl methyl(piperidin-4-yl)carbamate: Different core structure but similar functional groups.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure but similar functional groups.
Uniqueness
tert-Butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate is unique due to the presence of two bromine atoms on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H14Br2N2O2 |
---|---|
Molecular Weight |
366.05 g/mol |
IUPAC Name |
tert-butyl N-[(2,6-dibromopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-10(16)14-6-7-4-8(12)15-9(13)5-7/h4-5H,6H2,1-3H3,(H,14,16) |
InChI Key |
VKJGOAKTAYMPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
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